molecular formula C4H7ClO2S B1442520 1-Methylcyclopropane-1-sulfonyl chloride CAS No. 923032-55-7

1-Methylcyclopropane-1-sulfonyl chloride

Cat. No. B1442520
M. Wt: 154.62 g/mol
InChI Key: FMDWPLJEKVUGTC-UHFFFAOYSA-N
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Description

1-Methylcyclopropane-1-sulfonyl chloride is a chemical compound with the empirical formula C4H7ClO2S . It has a molecular weight of 154.62 and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 1-Methylcyclopropane-1-sulfonyl chloride consists of a three-membered cyclopropane ring with a methyl group and a sulfonyl chloride group attached . The SMILES string representation is CC1(CC1)S(Cl)(=O)=O .


Physical And Chemical Properties Analysis

1-Methylcyclopropane-1-sulfonyl chloride is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Formation of Cyclopropylsulfones

1-Methylcyclopropane-1-sulfonyl chloride is involved in the formation of cyclopropylsulfones. A study by Jeffery and Stirling (1993) demonstrated that methylenecyclopropyl sulfones are produced when chlorosulfones are treated with methanolic methoxide, leading to the formation of 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes through an addition-cyclisation sequence. This involves intramolecular displacement of chloride rather than methoxide, as previously suggested by other researchers (Jeffery & Stirling, 1993).

Difunctionalization in Synthesis

The compound is used in visible-light-mediated difunctionalization processes. Wang et al. (2019) developed an efficient method for sulfonylation/arylation of the C-C σ-bond in vinylcyclopropanes with sulfonyl chlorides. This leads to the synthesis of 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes, a process that follows a radical-type pathway and showcases advantages like mild conditions and eco-friendly energy usage (Wang et al., 2019).

Palladium-Catalyzed Nucleophilic Substitutions

In palladium(0) catalyzed reactions, 1-Methylcyclopropane-1-sulfonyl chloride plays a crucial role. Stolle et al. (1992) described how 1-ethenylcyclopropylsulfonates undergo regioselective Pd(0) catalyzed nucleophilic substitution, yielding cyclopropylideneethyl derivatives. These compounds are significant as building blocks in synthetic chemistry (Stolle et al., 1992).

Transformations to Methylenecyclobutyl Analogues

Shao, Li, and Shi (2007) explored the transformation of methylenecyclopropylcarbinols treated with sulfonyl chloride into methylenecyclobutyl sulfonates. This process is facilitated by silica gel chromatography work-up, and computational studies have provided a rational explanation for these transformations (Shao, Li, & Shi, 2007).

Sulfonylation Reactions in Organic Media

The compound's reactions in organic media are noteworthy. King, Lam, and Ferrazzi (1993) synthesized cyclopropanesulfonyl chloride, a related compound, and examined its hydrolysis and reactions with tertiary amines. They found that its behavior in organic media is similar to that of simple alkanesulfonyl chlorides (King, Lam, & Ferrazzi, 1993).

Safety And Hazards

1-Methylcyclopropane-1-sulfonyl chloride is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and causes serious eye damage . Safety measures include avoiding ingestion, inhalation, and contact with skin and eyes .

Future Directions

While specific future directions for 1-Methylcyclopropane-1-sulfonyl chloride are not mentioned in the available resources, it is used in the synthesis of other compounds . Therefore, its future directions may involve its use as a building block in the synthesis of more complex molecules.

properties

IUPAC Name

1-methylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDWPLJEKVUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717299
Record name 1-Methylcyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclopropane-1-sulfonyl chloride

CAS RN

923032-55-7
Record name 1-Methylcyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
… reaction with 1-methylcyclopropane-1-sulfonyl chloride gave … 1-methylcyclopropane-1-sulfonyl chloride, NEt 3 , CH 2 Cl 2 , 16 … with 1-methylcyclopropane-1-sulfonyl chloride afforded …

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